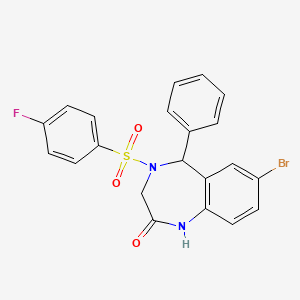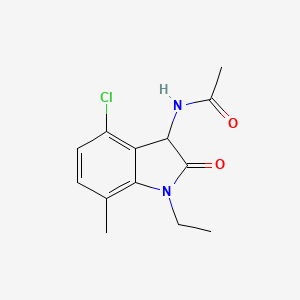![molecular formula C15H12N2O2S B11566727 2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol](/img/structure/B11566727.png)
2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL: is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The thiophene and oxadiazole intermediates are then coupled using palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions.
Introduction of the Phenol Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biology and Medicine:
Antimicrobial Agents: The compound exhibits antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Anti-inflammatory Agents: Its structure allows it to interact with biological targets involved in inflammation, providing a basis for anti-inflammatory drug development.
Industry:
Mechanism of Action
The mechanism of action of 2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-{3-[(1E)-2-(3-THIOPHEN-2-YL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}PHENOL
- 2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1,2,4-THIADIAZOL-5-YL}PHENOL
- 2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1,2,4-OXADIAZOL-5-YL}ANILINE
Uniqueness:
- Electronic Properties: The presence of the oxadiazole ring imparts unique electronic properties, making it more suitable for applications in organic electronics compared to its analogs .
- Biological Activity: The specific arrangement of functional groups enhances its antimicrobial and anti-inflammatory activities .
Properties
Molecular Formula |
C15H12N2O2S |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-[3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C15H12N2O2S/c1-10-8-9-20-13(10)6-7-14-16-15(19-17-14)11-4-2-3-5-12(11)18/h2-9,18H,1H3/b7-6+ |
InChI Key |
HDAYKIBMRMKDNC-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11566655.png)
![2-(3-Bromophenoxy)-N'-[(E)-[2-(hexyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11566656.png)
![2-chloro-N-[4-hydroxy-1-(2-methylpropyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11566661.png)
![4-bromo-2-chloro-6-[(E)-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11566666.png)

![1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-8-(4-methoxyphenyl)-1-methyl-3-propyl-](/img/structure/B11566671.png)
![3-{[5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11566674.png)
![[2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]tetrahydropyrimidin-1(2H)-yl](phenyl)methanone](/img/structure/B11566676.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B11566679.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11566681.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethylbenzamide](/img/structure/B11566682.png)
![N-[2-(Tert-butylsulfanyl)ethyl]-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11566687.png)
![2-chloro-N-[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11566688.png)

